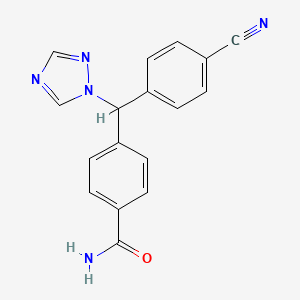
Letrozole Mono-Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Letrozole Mono-Amide typically involves the modification of Letrozole’s nitrile group to an amide group. One common method includes the hydrolysis of Letrozole under acidic or basic conditions to form the corresponding amide . Another approach involves the direct amide formation using dehydrating agents like trifluoroacetic anhydride in solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and stability .
化学反应分析
Types of Reactions
Letrozole Mono-Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted amides .
科学研究应用
Letrozole Mono-Amide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating hormone-dependent cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用机制
Letrozole Mono-Amide exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By binding to the heme group of aromatase, it prevents estrogen synthesis, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone receptor-positive breast cancer .
相似化合物的比较
Similar Compounds
Anastrozole: Another non-steroidal aromatase inhibitor used in breast cancer treatment.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism of action.
Formestane: A steroidal inhibitor used in advanced breast cancer
Uniqueness
Its specific structure allows for targeted research in enzyme inhibition and potential therapeutic uses .
属性
分子式 |
C17H13N5O |
|---|---|
分子量 |
303.32 g/mol |
IUPAC 名称 |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13N5O/c18-9-12-1-3-13(4-2-12)16(22-11-20-10-21-22)14-5-7-15(8-6-14)17(19)23/h1-8,10-11,16H,(H2,19,23) |
InChI 键 |
OIQBVKOHSVCFPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


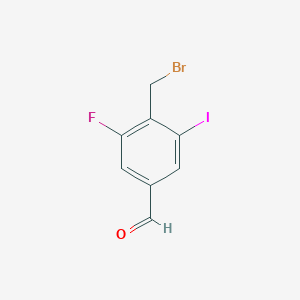

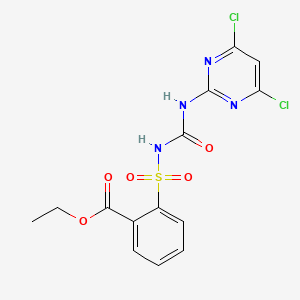

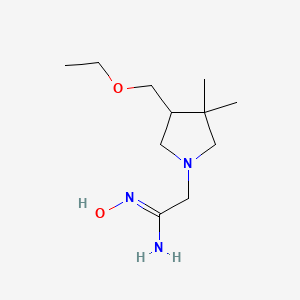
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)


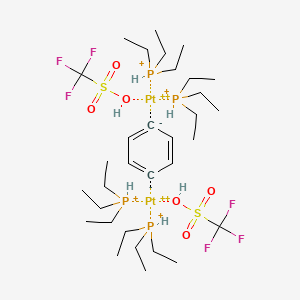
![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
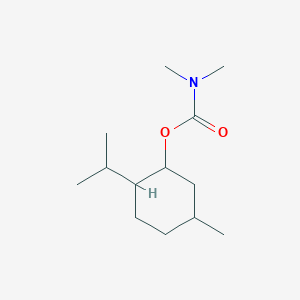
![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
